molecular formula C15H12N2OS2 B3045283 Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- CAS No. 104208-19-7

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

Cat. No.: B3045283
CAS No.: 104208-19-7
M. Wt: 300.4 g/mol
InChI Key: XCNRTFOFVUJVTG-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- (CAS: 104208-19-7) is a benzothiazole derivative with the molecular formula C₁₅H₁₂N₂OS₂ and a molar mass of 300.4 g/mol . Its structure features a benzamide group attached to the 6-position of the benzothiazole ring and a methylthio (-SMe) substituent at the 2-position. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNRTFOFVUJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359324
Record name Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104208-19-7
Record name Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- typically involves the reaction of 2-aminobenzothiazole with methylthio derivatives under specific conditions. One common method includes the use of 2-aminobenzothiazole and methylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Environmental Studies: It is used in studies related to environmental monitoring and pollution control due to its reactivity with certain pollutants.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The benzothiazole ring can interact with protein targets through hydrogen bonding and hydrophobic interactions, while the methylthio group can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

The biological activity of benzothiazoles is highly dependent on substituent position and electronic properties. Below is a comparison of key structural analogues:

Compound Name Substituents (Benzothiazole Positions) Molecular Formula Key Properties/Activities Reference
N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide 2-(methylthio), 6-benzamide C₁₅H₁₂N₂OS₂ High lipophilicity; unstudied bioactivity
2-Amino-6-methylbenzothiazole 2-amino, 6-methyl C₈H₈N₂S Intermediate for antitumor agents
N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted benzothiazol-2-amine 2-amino, 6-substituted (e.g., methyl) Varies Anti-inflammatory, antitumor
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide 2-sulfanyl, 6-acetamide C₁₅H₁₃N₃OS₂ Medical intermediate

Key Observations :

  • Methylthio vs. Amino Groups: The methylthio group in the target compound may confer greater metabolic stability compared to amino-substituted analogues (e.g., 2-amino-6-methylbenzothiazole) due to reduced susceptibility to oxidation .
  • Benzamide vs.
Core Heterocycle Variations
  • Benzothiazole vs. Benzimidazole : Benzimidazole derivatives (e.g., compound 20a/b in ) exhibit anti-inflammatory activity due to their planar structure and hydrogen-bonding capabilities. In contrast, benzothiazoles like the target compound may prioritize interactions with sulfur-binding enzymes .

Target Compound Hypotheses :

  • The methylthio group may enhance antitumor activity by increasing cellular uptake, as seen in phenyl-substituted benzothiazoles .

Comparison with Analogues :

  • N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted benzothiazoles are synthesized via condensation of 2-aminobenzothiazoles with carbon disulfide and methyl iodide, followed by diamine reactions .
  • 2-Amino-6-methylbenzothiazole derivatives are prepared via cyclization of thioureas or oxidative methods .

Physicochemical Properties

Property Target Compound 2-Amino-6-methylbenzothiazole N-(6-methyl-2-pyridyl)acetamide Derivative
Molecular Weight 300.4 g/mol 164.2 g/mol 299.4 g/mol
LogP (Estimated) ~3.5 (high lipophilicity) ~2.1 ~2.8
Solubility Low (non-polar substituents) Moderate (polar amino group) Low

Implications : The target compound’s higher LogP suggests better blood-brain barrier penetration but poorer aqueous solubility, necessitating formulation optimization .

Biological Activity

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- features a benzamide group linked to a benzothiazole ring with a methylthio substituent. This unique structure allows it to participate in various chemical reactions, enhancing its biological activity. The compound's molecular formula is C11_{11}H10_{10}N2_2S, and it has been shown to exhibit both anticancer and antimicrobial properties.

The biological activity of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating the p53 protein, leading to cell cycle arrest at the G2/M phase. It modulates the expression of Bcl-2 and Bax proteins, which are crucial in regulating apoptosis. Increased caspase activity further supports its role in promoting programmed cell death.
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various pathogens. Its mechanism may involve the inhibition of critical enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial DNA replication and repair .

Biological Activity Summary Table

Activity Type Target Mechanism Reference
AnticancerColo205, U937, MCF7, A549Induces apoptosis via p53 activation
AntimicrobialVarious bacterial strainsInhibits dihydroorotase and DNA gyrase
Anti-inflammatoryNot specifiedPotential modulation of inflammatory pathways

Case Studies

  • Anticancer Efficacy : A study on the effects of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- on human cancer cell lines revealed that it significantly inhibited cell proliferation in Colo205 (colon cancer) and MCF7 (breast cancer) cells. The compound was found to activate p53, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Assessment : In vitro tests showed that Benzamide exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin and ciprofloxacin, indicating its potential as an alternative therapeutic agent .

Research Findings

Recent studies have highlighted the versatility of benzothiazole derivatives, including Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-, in pharmacological applications:

  • Antitumor Properties : Benzothiazole derivatives have been linked to various anticancer mechanisms beyond p53 activation. These include modulation of signaling pathways involved in cell survival and proliferation .
  • Broad Spectrum Antimicrobial Action : The compound's ability to inhibit multiple bacterial strains suggests its potential use in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(methylthio)-6-benzothiazolyl]benzamide?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiocyanate cycloaddition using precursors like substituted anilines and thiocyanates under acidic conditions (e.g., HCl) can yield benzothiazole cores . Subsequent acylation with benzoyl chloride derivatives introduces the benzamide group. Purification often involves recrystallization from ethanol or chromatography. Key steps include refluxing in chloroform for 6–8 hours and verifying purity via HPLC and NMR .

Q. How is the structural integrity of N-[2-(methylthio)-6-benzothiazolyl]benzamide confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triclinic P1 space group crystallization reveals planar benzothiazole-acetamide fragments and gauche conformations of substituents . Complementary techniques include:
  • ¹H NMR : Peaks at δ 1.52–1.96 (adamantyl protons), δ 7.01–7.73 (aromatic protons) .
  • IR Spectroscopy : Bands at 1668 cm⁻¹ (C=O stretch) and 3178 cm⁻¹ (N-H stretch) .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer : In vitro assays targeting kinase inhibition or protease activity are common. For benzothiazole derivatives, microbroth dilution assays assess antimicrobial activity, while brine-shrimp lethality tests provide preliminary toxicity data . Dose-response curves (IC₅₀ values) are generated using cell lines (e.g., cancer models), with results compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How can reaction yields be optimized for N-[2-(methylthio)-6-benzothiazolyl]benzamide synthesis?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Base-promoted multicomponent reactions (e.g., K₂CO₃ or DBU) enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Refluxing in CHCl₃ at 60–80°C balances reaction rate and side-product formation .
    Typical yield improvements: 22% → 45% via catalyst/solvent optimization .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Discrepancies arise from solvent effects, crystallinity, or tautomerism. Mitigation strategies:
  • Standardized Conditions : Use deuterated DMSO or CDCl₃ for NMR, reporting δ values relative to TMS.
  • Multi-Technique Validation : Cross-check NMR with X-ray data (e.g., bond lengths/angles) .
    Example: Aromatic proton shifts may vary by 0.1–0.3 ppm due to H-bonding in DMSO .

Q. What strategies enhance the compound’s bioavailability for therapeutic studies?

  • Methodological Answer : Structural modifications to improve solubility/permeability:
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Lipid Nanoparticles : Encapsulate the compound to bypass P-glycoprotein efflux .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
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Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

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